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Compound of Interest

Compound Name: D-Glucose-1,6-13C2

Cat. No.: B1443870

An In-depth Technical Guide to D-Glucose-1,6-
13(:2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and applications of D-Glucose-1,6-13Cz, a stable isotope-labeled monosaccharide crucial for
metabolic research and drug development.

Chemical Structure and Properties

D-Glucose-1,6-13Cz is an isotopologue of D-glucose in which the carbon atoms at the C1 and
C6 positions are replaced with the heavy isotope 13C. This specific labeling pattern makes it an
invaluable tracer for elucidating metabolic pathways.

Chemical Structure:

The chemical structure of D-Glucose-1,6-13C: is identical to that of D-glucose, with the
exception of the isotopic enrichment at the first and sixth carbon positions. In aqueous solution,
it exists as an equilibrium mixture of a- and -pyranose anomers, and to a lesser extent,
furanose and open-chain forms.

Physical and Chemical Properties:
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A summary of the key quantitative data for D-Glucose-1,6-13C: is presented in the table below

for easy reference and comparison.

Property Value Reference
Chemical Formula 13C2C4H1206 [1]
Molecular Weight 182.14 g/mol [1]
CAS Number 287100-67-8 [1]
Appearance White to off-white powder [2]
Melting Point 150-152 °C [1]

Optical Activity ([0]2°/D)

+52.0° (c = 2 in H20 with trace
NH4OH)

Isotopic Purity

=99 atom % 13C

Chemical Purity

>99% (CP)

Solubility Soluble in water.
Storage Room temperature
Synthesis

While a specific, detailed synthesis protocol for D-Glucose-1,6-13Cz is not readily available in

the public domain, the synthesis of multiply 13C-substituted monosaccharides generally involves

multi-step chemical methods. For instance, the synthesis of D-(1,5,6-13Cs)glucose has been

reported to start from D-(1,2-13C2)mannose and involves a six-step chemical process. The

synthesis of specifically labeled glucose molecules is a complex process that requires

significant expertise in carbohydrate chemistry.

Spectroscopic Data

Detailed 3C-NMR and mass spectra for D-Glucose-1,6-13Cz are not widely published. However,

the analysis of other 13C-labeled glucose isotopomers can provide valuable insights.

13C-NMR Spectroscopy:
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The 3C-NMR spectrum of D-Glucose-1,6-13C2 would be expected to show signals
corresponding to the six carbon atoms. The chemical shifts of the 3C-enriched C1 and C6
carbons would be readily identifiable. For comparison, the characteristic chemical shifts for the
C1 and C6 carbons in unlabeled glucose are approximately 93.6 ppm (a-anomer) and 97.4
ppm (B-anomer) for C1, and around 62.1-62.3 ppm for C6 in D20. The presence of the 13C
label can cause small isotope shifts on neighboring *H chemical shifts.

Mass Spectrometry:

The mass spectrum of D-Glucose-1,6-13C2 will exhibit a molecular ion peak at m/z 182.14. The
fragmentation pattern under electron ionization (EI) or other ionization techniques would be
similar to that of unlabeled glucose, but with mass shifts in the fragments containing the 13C
labels. The fragmentation of glucose is complex, yielding numerous fragment ions.
Derivatization techniques, such as conversion to methylglucosamine, can be employed to
induce specific fragmentation patterns and facilitate the differentiation of positional isomers by
tandem mass spectrometry.

Applications in Metabolic Research

D-Glucose-1,6-13C:z is a powerful tool for metabolic flux analysis (MFA), a technigue used to
quantify the rates (fluxes) of metabolic pathways in living cells. By tracing the journey of the 13C
atoms through various metabolic reactions, researchers can gain a detailed understanding of
cellular metabolism.

Key Applications:

» Elucidating Central Carbon Metabolism: Tracing the 3C labels from D-Glucose-1,6-13Cz
through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA)
cycle provides quantitative data on the activity of these core pathways.

o Studying Disease Metabolism: MFA with 13C-labeled glucose is widely used to investigate
metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative
disorders.

o Drug Discovery and Development: Understanding how a drug candidate affects cellular
metabolism is crucial. D-Glucose-1,6-13C2 can be used to assess the on-target and off-target
metabolic effects of new therapeutic agents.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Bioprocess Optimization: In biotechnology, MFA helps in optimizing the production of desired
metabolites or proteins by identifying metabolic bottlenecks and engineering more efficient
cellular factories.

The specific labeling at C1 and C6 is particularly useful for dissecting the relative contributions
of glycolysis and the pentose phosphate pathway. The C1 carbon is lost as 13COz in the
oxidative phase of the PPP, while the C6 carbon is retained.

Experimental Protocols

The following sections outline a generalized workflow for a cellular metabolic flux analysis
experiment using D-Glucose-1,6-13Ca.

Experimental Workflow
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Caption: A generalized workflow for a cellular metabolic flux analysis experiment using 13C-
labeled glucose.

Detailed Methodologies

1. Cell Culture and Labeling:

o Cell Seeding and Growth: Culture cells of interest under standard conditions to the desired
confluency or cell density.

» Media Switch: Replace the standard culture medium with a medium containing D-Glucose-
1,6-13C2 as the sole glucose source. The concentration of the labeled glucose should be
similar to that of the unlabeled glucose in the standard medium.

 Incubation: Incubate the cells in the labeling medium for a sufficient period to achieve
isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes
constant. This duration needs to be determined empirically for each cell type and
experimental condition but is often in the range of several hours to a full cell doubling time.

2. Sample Preparation for GC-MS Analysis:

e Quenching Metabolism: To halt all enzymatic reactions and preserve the in vivo metabolic
state, rapidly quench the cells. A common method is to aspirate the medium and add a cold
guenching solution, such as 80% methanol pre-chilled to -80°C.

o Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a tube.
The extraction is typically performed using a two-phase liquid-liquid extraction with a mixture
of methanol, chloroform, and water to separate polar metabolites (including glucose and its
derivatives) from non-polar lipids.

o Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to
increase their volatility. A common two-step derivatization involves methoximation followed
by silylation.

Signaling Pathway Tracing with D-Glucose-1,6-'3*C:

The diagram below illustrates how the 13C labels from D-Glucose-1,6-13C2 are traced through
the central carbon metabolic pathways.
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Caption: Tracing of 13C atoms from D-Glucose-1,6-13C2 through central carbon metabolism.
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Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra for various metabolites.
The key information to be extracted is the Mass Isotopomer Distribution (MID) for each
metabolite. The MID describes the fractional abundance of all isotopologues of a metabolite
(e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).

The experimentally determined MIDs are then used as input for computational models of
cellular metabolism. These models, based on known biochemical reaction networks, are used
to calculate the intracellular metabolic fluxes that best reproduce the experimental labeling
data.

Conclusion

D-Glucose-1,6-13Cz is an indispensable tool for researchers and scientists in the fields of
metabolic research and drug development. Its specific labeling pattern allows for the detailed
and quantitative analysis of central carbon metabolism. While the synthesis of this and other
specifically labeled monosaccharides is complex, its commercial availability has enabled
significant advances in our understanding of cellular physiology in health and disease. The
methodologies outlined in this guide provide a framework for the effective use of D-Glucose-
1,6-13C2 in metabolic flux analysis studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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